molecular formula C22H43NO B8549768 1-Octadecyl-2-pyrrolidinone CAS No. 7425-87-8

1-Octadecyl-2-pyrrolidinone

Cat. No. B8549768
Key on ui cas rn: 7425-87-8
M. Wt: 337.6 g/mol
InChI Key: LNOKAIMHDJWRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294644

Procedure details

The procedure described in Example I was repeated except that octadecylamine (Armeen 18D) was substituted for n-dodecylamine and the product was stripped of water and excess butyrolactone and was discharged at about 75° C. to provide 96% pure N-octadecyl-2-pyrrolidone solid in a yield of 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C(N)CCCCCCCCCCC.[C:33]1(=O)[O:37][CH2:36][CH2:35][CH2:34]1>O>[CH2:1]([N:19]1[CH2:33][CH2:34][CH2:35][C:36]1=[O:37])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was discharged at about 75° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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